3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Description
3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4/c32-26(21-9-3-1-4-10-21)25-13-7-8-20(18-25)19-34-29(33)24-16-14-23(15-17-24)28-31-30-27(35-28)22-11-5-2-6-12-22/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHTQRTHQWXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The compound’s ability to act as an electron donor or acceptor also plays a role in its electronic applications .
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar in structure but contains a chromenone moiety instead of a benzoylbenzyl group.
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenamine: Contains an amine group instead of an ester linkage.
Uniqueness
3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its combination of a benzoylbenzyl group and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
